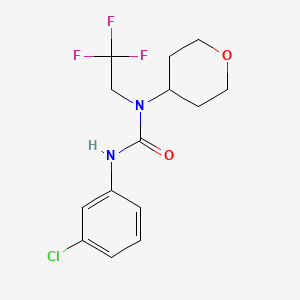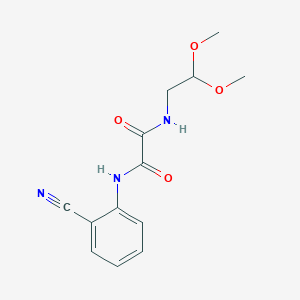![molecular formula C10H6F3N3O2 B2384581 1-[2-Nitro-4-(trifluormethyl)phenyl]-1H-imidazol CAS No. 25373-61-9](/img/structure/B2384581.png)
1-[2-Nitro-4-(trifluormethyl)phenyl]-1H-imidazol
Übersicht
Beschreibung
1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is a useful research compound. Its molecular formula is C10H6F3N3O2 and its molecular weight is 257.172. The purity is usually 95%.
The exact mass of the compound 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Derivatisierung von Aminosäuren in Kombucha-Getränken
- Anwendung: FNBT wird als Reagenz zur Derivatisierung freier Aminosäuren in Kombucha-Getränken verwendet. Das mikrowellengestützte Derivatisierungsverfahren, gefolgt von der Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC), ermöglicht die effiziente Bestimmung von Aminosäuren in Kombucha, der aus verschiedenen Trockenfrüchten (z. B. Crataegus, Morus alba, Sorbus aucuparia, Berberis vulgaris, Rosa canina und schwarzem Tee) hergestellt wird .
Metabolitendetektion: Flutamid-Derivate
- Anwendung: FNBT wurde als neuer N-oxidierter Metabolit von Flutamid nachgewiesen. Das Verständnis seiner Bildung und Interaktionen ist für Studien zum Arzneimittelstoffwechsel relevant .
DNA-Interaktionsstudien
- Anwendung: Spektrale Techniken (z. B. NMR) werden verwendet, um die Interaktion von FNBT mit Kalbsthymus-DNA zu untersuchen. Dies gibt Aufschluss über seine Mechanismen und potenziellen Anwendungen .
S-Trifluormethylierung von Thiophenolen
- Anwendung: FNBT ermöglicht zusammen mit anderen Reagenzien die sichtbare Licht-induzierte S-Trifluormethylierung von Thiophenolen. Die elektronische Natur des Substrats beeinflusst die Reaktionsausbeute .
Wirkmechanismus
Target of Action
Imidazole derivatives are known to exhibit a broad range of chemical and biological properties . They have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
It is known that imidazole derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .
Biochemische Analyse
Biochemical Properties
Based on its structural similarity to other nitrophenyl compounds, it may interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific molecular context and could involve binding to active sites or allosteric modulation of protein function .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving 1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-imidazole are not well-characterized. It is possible that this compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)7-1-2-8(9(5-7)16(17)18)15-4-3-14-6-15/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZWGVPOLFJCQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2384499.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-ethoxybenzamide](/img/structure/B2384500.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-methoxyethyl)oxamide](/img/structure/B2384502.png)
![1-[4-(2-Methoxyphenyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2384504.png)
![N-(2,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B2384506.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B2384510.png)


![2,6-difluoro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2384515.png)

![(5Z)-2-methylsulfanyl-5-[(3-pyrimidin-2-yloxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2384517.png)
![2-benzamido-N-(2-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2384518.png)

